molecular formula C6H2ClF2NO2 B1360161 3-Chloro-4,5-difluoronitrobenzene CAS No. 53780-44-2

3-Chloro-4,5-difluoronitrobenzene

Cat. No.: B1360161
CAS No.: 53780-44-2
M. Wt: 193.53 g/mol
InChI Key: BSKCLLCICPDISV-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluoronitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is a derivative of nitrobenzene, where the benzene ring is substituted with chlorine, fluorine, and nitro groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4,5-difluoronitrobenzene can be synthesized through the reaction of dichloronitrobenzene with an alkali metal fluoride. The reaction is typically carried out at temperatures not exceeding 200°C in the presence of a quaternary ammonium or phosphonium salt, crown ether, or polyethylene glycol dimethyl ether as a catalyst. This process does not require a solvent .

Industrial Production Methods

In industrial settings, the preparation of this compound involves heating dichloronitrobenzene with an excess of alkali metal fluoride. The reaction is conducted under controlled conditions to ensure high yields and purity of the product .

Scientific Research Applications

Chemical Properties and Structure

3-Chloro-4,5-difluoronitrobenzene features a benzene ring substituted with a nitro group (-NO2), a chlorine atom (Cl), and two fluorine atoms (F). The presence of these electronegative substituents influences its reactivity and makes it a valuable intermediate in organic synthesis.

Applications in Medicinal Chemistry

The unique structure of this compound suggests potential applications in medicinal chemistry:

  • Biological Activity : The nitro and fluorine groups can contribute to various biological activities, making this compound a candidate for further pharmacological studies. Research indicates that compounds with similar structures have shown activity against certain biological targets .
  • Intermediate in Drug Synthesis : As an intermediate, it can be utilized in the synthesis of more complex pharmaceutical agents. For instance, derivatives of difluoronitrobenzene have been explored for their inhibitory effects on enzymes involved in inflammatory pathways .

Environmental Considerations

Research has also focused on the environmental impact of halogenated nitro compounds. Studies have indicated that such compounds can be persistent environmental contaminants and may exhibit toxicity to aquatic organisms . The metabolism of related nitro compounds has been investigated to understand their degradation pathways and potential ecological risks .

Case Studies

  • Synthesis of Heterocyclic Compounds : A study demonstrated the use of this compound in synthesizing heterocyclic compounds through nucleophilic aroylation. This method yielded various derivatives that exhibited promising biological activities .
  • Toxicological Studies : Investigations into the toxicity of chloronitrobenzenes revealed that exposure to such compounds could lead to adverse health effects in animal models. These studies emphasize the need for careful handling and assessment of safety protocols when working with these chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-difluoronitrobenzene involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the nitro and halogen groups. These groups stabilize the negative charge developed during nucleophilic aromatic substitution, facilitating the reaction . The compound can also undergo reduction reactions, where the nitro group is converted to an amine, altering its chemical properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,5-difluoronitrobenzene is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Biological Activity

3-Chloro-4,5-difluoronitrobenzene is a halogenated nitrobenzene derivative that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This compound's biological activity, including its potential as a pharmaceutical intermediate and its environmental impact, is crucial for understanding its applications and risks.

This compound (CAS No. 53780-44-2) has the following properties:

  • Molecular Formula : C6H3ClF2N2O2
  • Molecular Weight : 195.55 g/mol
  • Boiling Point : Not specified
  • Solubility : Generally soluble in organic solvents

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on nitrobenzene derivatives have shown their effectiveness against various bacterial strains. The presence of halogen substituents can enhance the lipophilicity of these compounds, potentially increasing their membrane permeability and antimicrobial efficacy .

Cytotoxicity and Pharmacological Potential

In vitro studies have assessed the cytotoxic effects of fluorinated nitrobenzene derivatives on cancer cell lines. The structure-activity relationship (SAR) suggests that the introduction of halogens at specific positions can modulate the compound's cytotoxicity. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cells, with promising results indicating its potential use as an anticancer agent .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of various nitrobenzene derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Case Study 2: Environmental Impact

Another study focused on the environmental degradation of halogenated compounds, including this compound. This research highlighted the compound's persistence in aquatic environments and its potential bioaccumulation in aquatic organisms. The study employed both laboratory experiments and field data to assess the degradation pathways and toxicity towards aquatic life .

Research Findings

  • Mechanism of Action : The biological activity of this compound is primarily linked to its ability to form reactive intermediates that interact with cellular macromolecules.
  • Toxicological Studies : Toxicity assessments indicate that while it possesses antimicrobial properties, it also exhibits cytotoxic effects on mammalian cells at higher concentrations.
  • Pharmaceutical Applications : Due to its structural attributes, it serves as an important intermediate in synthesizing pharmaceuticals aimed at treating various diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-4,5-difluoronitrobenzene, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via electrophilic nitration followed by halogenation. For example, nitrobenzene derivatives undergo regioselective halogenation under controlled conditions. Evidence from Abbott Laboratories highlights the use of carbanion intermediates to direct substitution patterns in polyhalogenated nitrobenzenes . Reaction parameters such as temperature (e.g., maintaining ≤30°C to avoid side reactions) and solvent polarity (e.g., ethanol or DMF) critically influence the position of chloro and fluoro substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : FTIR and NMR are essential. FTIR identifies nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) groups, while <sup>19</sup>F NMR distinguishes between para and meta fluorine environments. <sup>13</sup>C NMR resolves chlorine-induced deshielding effects. NIST spectral databases provide validated reference data for cross-verification .

Q. How can researchers optimize crystallization for high-purity this compound?

  • Methodological Answer : Slow cooling in methanol or ethanol promotes crystal formation. Acidification of the reaction mixture (e.g., 2N HCl) precipitates impurities, while repeated recrystallization removes residual solvents. Monitoring via HPLC ensures ≥95% purity, as demonstrated in crystallization protocols for structurally similar nitroaromatics .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The nitro group meta-directing effect dominates, but fluorine’s electronegativity enhances para-site activation. Computational studies (e.g., DFT) reveal that chlorine’s steric bulk at the 3-position disfavors ortho substitutions. Kinetic experiments with amines or thiols under varying pH (8–12) can map substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported yields for halogen-exchange reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., nitro group reduction vs. halogen displacement). Systematic DOE (Design of Experiments) using catalysts like CuI/KF in DMSO at 120°C can isolate optimal conditions. Cross-referencing with analogous compounds (e.g., 4-Chloro-2-fluoronitrobenzene) clarifies solvent-dependent side reactions .

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for material science applications?

  • Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level quantify frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. Electron-withdrawing groups (nitro, halogens) lower LUMO energies, enhancing suitability as electron-deficient building blocks for fluorinated polymers or OLEDs .

Data-Driven Research Questions

Q. What analytical workflows validate the stability of this compound under storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS monitor degradation products (e.g., hydrolysis to benzoic acids). Comparative TGA/DSC analysis identifies thermal decomposition thresholds (>200°C), critical for handling guidelines .

Q. How do isotopic labeling studies (e.g., <sup>18</sup>O in nitro groups) elucidate mechanistic pathways in reactions of this compound?

  • Methodological Answer : Synthesizing <sup>18</sup>O-labeled analogs via H2<sup>18</sup>O exchange under acidic conditions allows tracking oxygen transfer in reduction or substitution reactions. MS/MS fragmentation patterns confirm label retention, distinguishing between radical vs. ionic mechanisms .

Properties

IUPAC Name

1-chloro-2,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKCLLCICPDISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202059
Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53780-44-2
Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
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Record name 1-chloro-2,3-difluoro-5-nitrobenzene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

tert-butyl N-(2-phenylpropan-2-yl)carbamate
tert-butyl N-(2-phenylpropan-2-yl)carbamate
3-Chloro-4,5-difluoronitrobenzene
tert-butyl N-(2-phenylpropan-2-yl)carbamate
tert-butyl N-(2-phenylpropan-2-yl)carbamate
3-Chloro-4,5-difluoronitrobenzene
tert-butyl N-(2-phenylpropan-2-yl)carbamate
tert-butyl N-(2-phenylpropan-2-yl)carbamate
tert-butyl N-(2-phenylpropan-2-yl)carbamate
3-Chloro-4,5-difluoronitrobenzene
tert-butyl N-(2-phenylpropan-2-yl)carbamate
tert-butyl N-(2-phenylpropan-2-yl)carbamate
3-Chloro-4,5-difluoronitrobenzene
tert-butyl N-(2-phenylpropan-2-yl)carbamate
3-Chloro-4,5-difluoronitrobenzene
tert-butyl N-(2-phenylpropan-2-yl)carbamate
3-Chloro-4,5-difluoronitrobenzene

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